![molecular formula C17H23N3O2S B13971984 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B13971984.png)
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring via a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by reacting ortho-phenylenediamine with a suitable aldehyde in the presence of an oxidizing agent like sodium metabisulfite . The resulting benzimidazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole moiety linked to a benzaldehyde group instead of a pyrrolidine ring.
Uniqueness
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties. The tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
Biological Activity
The compound 3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a pyrrolidine ring, a benzimidazole moiety, and a tert-butyl ester functional group. Its structure can be represented as follows:
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, the benzimidazole moiety is known for its ability to interact with various biological targets, including phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cell signaling and cancer progression . The pyrrolidine ring contributes to the compound's ability to modulate receptor activity, potentially influencing pathways related to inflammation and immune response.
Antiviral Activity
One notable aspect of this compound is its potential antiviral properties. Compounds similar in structure have been shown to inhibit viral replication by targeting specific viral proteins or host cell pathways . For instance, derivatives of pyrrolidine have demonstrated effectiveness against HIV by inhibiting CCR5 receptors, which are essential for viral entry into host cells .
Anticancer Activity
The inhibition of PI3K pathways can also suggest anticancer properties. PI3K inhibitors are being explored for their ability to halt tumor growth and metastasis by disrupting critical signaling pathways that cancer cells exploit for survival and proliferation .
Case Studies
- Study on Antiviral Efficacy : A study evaluated the antiviral activity of various benzimidazole derivatives against HIV. The results indicated that compounds with similar structural features exhibited low nanomolar potency against the CCR5 receptor, suggesting a promising avenue for treatment .
- Anticancer Research : Another investigation focused on the role of PI3K inhibitors in cancer therapy. The study highlighted that certain benzimidazole derivatives could effectively reduce tumor size in preclinical models by blocking PI3K signaling pathways .
Data Table: Biological Activity Comparison
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-9-8-12(10-20)11-23-15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
MMZCAYHXHVKCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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